N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide
Description
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide is a synthetic compound featuring a benzodioxole core fused with an acetyl group at position 6, linked via an ethanamide bridge to a piperazine ring substituted with a 5-chloro-2-methylphenyl moiety. The acetyl and chloro-methyl substituents may enhance metabolic stability and target selectivity, though specific pharmacological data for this compound remains sparse in publicly available literature.
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-14-3-4-16(23)9-19(14)26-7-5-25(6-8-26)12-22(28)24-18-11-21-20(29-13-30-21)10-17(18)15(2)27/h3-4,9-11H,5-8,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQONOVYJPGJEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC4=C(C=C3C(=O)C)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide, also known by its CAS number 491867-80-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound consists of a benzodioxole moiety linked to a piperazine derivative. Its molecular formula is C18H20ClN3O3, with a molecular weight of 357.82 g/mol. The structure can be represented as follows:
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of related compounds. The results suggest that derivatives containing the benzodioxole structure show promising radical scavenging abilities, comparable to well-known antioxidants like ascorbic acid .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of piperazine derivatives. The compound has been tested against various bacterial strains, demonstrating notable antibacterial activity. For example, it showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Neuropharmacological Effects
Piperazine derivatives are often studied for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for further research in treating neurological disorders such as depression and anxiety .
Table of Biological Activities
Case Study 1: Antioxidant Efficacy
A study conducted on related compounds demonstrated that modifications in the benzodioxole moiety significantly enhanced antioxidant activity. The introduction of various substituents was shown to improve the DPPH scavenging capacity by up to 1.5 times compared to standard antioxidants .
Case Study 2: Antimicrobial Testing
In a comparative study of various piperazine derivatives, this compound exhibited superior antibacterial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics.
Case Study 3: Neuropharmacological Assessment
In an animal model for anxiety disorders, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. This suggests potential therapeutic applications in psychiatric conditions .
Comparison with Similar Compounds
Key Observations :
- Benzodioxole vs. Benzamide Cores : The target compound’s benzodioxole core may confer greater metabolic resistance compared to simple benzamides (e.g., etobenzanid) due to fused oxygen rings, which reduce oxidative degradation .
- Chloro Substituents : The 5-chloro group in the target compound contrasts with the 2,4-dichloro substitution in etobenzanid; positional differences significantly impact bioactivity (e.g., herbicidal vs. CNS-targeted effects) .
Pharmacokinetic and Functional Comparisons
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for acetylbenzodioxole intermediates (e.g., nucleophilic addition or coupling in DMF/ethanol with catalysts like piperidine ). This contrasts with thiazolidinedione derivatives, which require carbodiimide-mediated activation .
- Bioactivity Hypotheses :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
